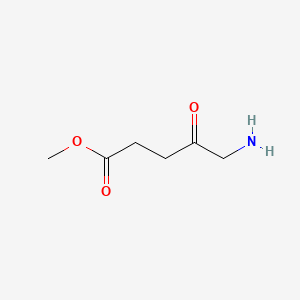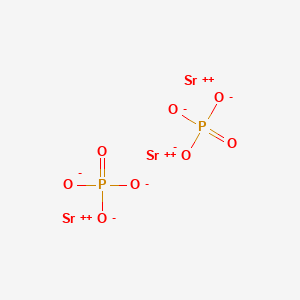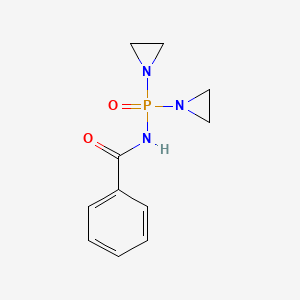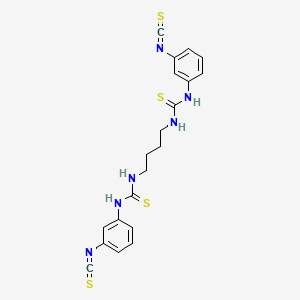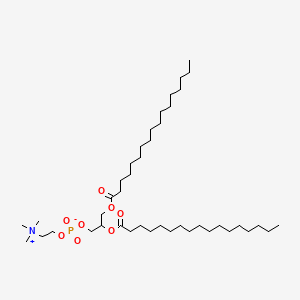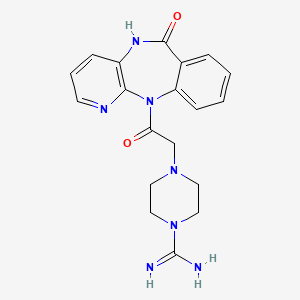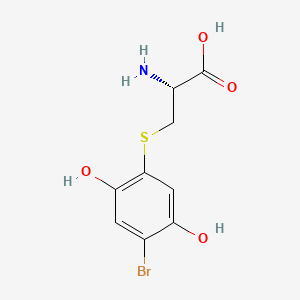
Pipequaline
概要
説明
パイプクアリンは、開発コード名PK-8165としても知られている不安解消薬であり、市販されたことはありません。パイプクアリンは、そのタイプの他の薬剤と密接に関連していない独自の化学構造を持っています。パイプクアリンは、ベンゾジアゼピン系の薬剤と同様の薬理学的プロファイルを持っていますが、主に不安解消作用があり、鎮静作用、健忘作用、抗痙攣作用はほとんどありません。 これは、非選択的なGABA A受容体部分アゴニストとして作用します .
準備方法
パイプクアリンの合成経路と反応条件は、公的に入手可能な情報源では広く文書化されていません。パイプクアリンはキノリン誘導体であることが知られています。キノリン誘導体の調製には、通常、スクラウプ合成、ドブナー-ミラー反応、またはフリーランダー合成が関与します。 これらの方法は、アニリン誘導体とカルボニル化合物を酸性条件下で縮合させることを含みます .
化学反応の分析
パイプクアリンは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: この反応は、水素の付加または酸素の除去を伴います。一般的な還元剤には、水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) があります。
置換: この反応は、1つの原子または原子群を別の原子または原子群に置き換えることを伴います。一般的な試薬には、ハロゲン (例:塩素、臭素) や求核剤 (例:水酸化物、シアン化物) があります。
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究における用途
パイプクアリンは、主に鎮静作用なしの不安解消作用のため、科学研究で使用されています。 これは、ストレス状況に対する反応を軽減する可能性や、単独で使用する場合またはジアゼパムなどの他の薬剤と組み合わせて使用した場合の記憶への影響について研究されています . さらに、パイプクアリンのユニークな化学構造と薬理学的プロファイルは、GABA A受容体とその不安やその他の神経学的状態における役割を研究するための貴重なツールとなっています .
科学的研究の応用
Pipequaline is primarily used in scientific research due to its anxiolytic properties without significant sedative effects. It has been studied for its potential to reduce responses to stressful situations and its effects on memory when used alone or in combination with other drugs like diazepam . Additionally, this compound’s unique chemical structure and pharmacological profile make it a valuable tool for studying the GABA A receptor and its role in anxiety and other neurological conditions .
作用機序
パイプクアリンは、非選択的なGABA A受容体部分アゴニストとして作用します。つまり、GABA A受容体に結合して活性化しますが、完全アゴニストほどではありません。この部分活性化により、有意な鎮静作用、健忘作用、または抗痙攣作用なしに不安解消作用が生じます。 GABA A受容体は、脳における主要な抑制性神経伝達物質受容体であり、その活性化は、塩化物イオンの流入増加、ニューロンの過分極、およびニューロンの興奮性の低下をもたらします .
類似の化合物との比較
パイプクアリンは、GABA A受容体における部分アゴニスト活性と有意な鎮静作用の欠如のためにユニークです。類似の化合物には次のようなものがあります。
インダルピン: GABA A受容体にも作用する抗うつ剤。
ビクアリン: パイプクアリンと同様の薬理学的プロファイルを有する別の不安解消薬.
これらの化合物は、パイプクアリンと一部の薬理学的特性を共有していますが、化学構造とGABA A受容体に対する特定の効果が異なります。
類似化合物との比較
Pipequaline is unique due to its partial agonist activity at the GABA A receptor and its lack of significant sedative effects. Similar compounds include:
Indalpine: An antidepressant that also acts on the GABA A receptor.
Viqualine: Another anxiolytic drug with a similar pharmacological profile to this compound.
These compounds share some pharmacological properties with this compound but differ in their chemical structures and specific effects on the GABA A receptor.
特性
IUPAC Name |
2-phenyl-4-(2-piperidin-4-ylethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2/c1-2-6-18(7-3-1)22-16-19(11-10-17-12-14-23-15-13-17)20-8-4-5-9-21(20)24-22/h1-9,16-17,23H,10-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEWZCMTSIONOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20228183 | |
| Record name | Pipequaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77472-98-1 | |
| Record name | 2-Phenyl-4-[2-(4-piperidinyl)ethyl]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77472-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pipequaline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077472981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pipequaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13991 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pipequaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIPEQUALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3S205V4I2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Pipequaline interact with its target and what are the downstream effects?
A1: this compound acts as a partial agonist of benzodiazepine receptors []. While the provided abstracts don't delve into specific downstream effects, benzodiazepine receptor agonists are known for their anxiolytic, sedative, and anticonvulsant properties. Interestingly, one study found that at low doses, this compound exhibited psychostimulant properties rather than sedation [].
Q2: What is known about the binding of this compound to plasma proteins?
A2: this compound demonstrates extensive binding to various plasma proteins, including human serum albumin (HSA), α1-acid glycoprotein (AAG), lipoproteins, and erythrocytes [, , ]. The degree of binding is inversely proportional to the concentration of the binding component. Notably, this compound exhibits high affinity for a specific site on AAG and two sites on HSA [].
Q3: How do this compound's blood-brain barrier permeability and liver uptake relate to its plasma protein binding?
A3: While this compound extensively binds to plasma proteins, this doesn't appear to significantly hinder its transport across the blood-brain barrier or into the liver [, ]. Studies in rats suggest that a significant portion of the protein-bound this compound remains available for tissue uptake. The rate of dissociation from the protein complex, relative to its transit time across capillary walls, plays a crucial role in its tissue extraction [].
Q4: Are there any known interactions between this compound and other drugs on plasma protein binding sites?
A4: Research using radiolabeled this compound ([14C]this compound) suggests that it shares binding sites on HSA with drugs like azapropazone, diazepam, and ibuprofen. Interestingly, high concentrations of warfarin did not displace this compound from HSA. Additionally, palmitic acid was found to decrease, while bilirubin increased, this compound binding to HSA [].
Q5: Has this compound been investigated for its effects on memory, alone or in combination with other drugs?
A5: Yes, there are studies investigating the effects of this compound, alone and in combination with diazepam, on memory []. The provided abstracts do not elaborate on the specific findings of these studies.
Q6: Are there any studies examining the combined effects of this compound and alcohol on psychological functions?
A6: Yes, research has been conducted to assess the effects of alcohol on psychological functions in individuals treated with this compound, diazepam, or placebo for 8 days []. The abstract does not provide details on the specific outcomes observed.
Q7: Does the structure of this compound provide any insight into its activity?
A7: While the provided abstracts don't specify this compound's molecular formula, weight, or spectroscopic data, they highlight its interaction with benzodiazepine receptors. This suggests structural similarities to benzodiazepines, a class of drugs known to modulate GABAergic neurotransmission. Further research focusing on this compound's structure-activity relationship (SAR) would be valuable to understand how modifications to its structure might influence its activity, potency, and selectivity.
Q8: What is the metabolic fate of this compound in the body?
A9: While the provided abstracts don't delve into detailed metabolic pathways, research indicates that this compound is completely cleared from the system during a single pass through the liver []. This suggests efficient hepatic metabolism of the drug. Further investigation into the specific metabolic enzymes involved and the resulting metabolites would be beneficial.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4'-Carbamoyl-[1,1'-biphenyl]-4-yl ([1,1'-biphenyl]-3-ylmethyl)(methyl)carbamate](/img/structure/B1194554.png)

